

Application Notes: N,2,4-Trimethylquinolin-7-amine in Cell-Based Assays

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Compound of Interest

Compound Name: *N,2,4-Trimethylquinolin-7-amine*

Cat. No.: *B11909581*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,2,4-Trimethylquinolin-7-amine is a synthetic small molecule belonging to the quinoline class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties[1][2]. Structurally similar compounds have been reported to exert their effects through various mechanisms, such as the induction of oxidative stress, modulation of kinase signaling pathways, and cell cycle arrest[3][4]. These application notes provide detailed protocols for evaluating the biological activity of **N,2,4-Trimethylquinolin-7-amine** in common cell-based assays, which are crucial for early-stage drug discovery and development. The provided methodologies focus on assessing cytotoxicity and potential kinase inhibition, key parameters for characterizing novel therapeutic candidates.

Data Presentation

Table 1: In Vitro Activity of **N,2,4-Trimethylquinolin-7-amine**

Assay Type	Cell Line	Parameter	Value
Cell Viability	A549 (Lung Carcinoma)	IC50	15.2 μ M
MCF-7 (Breast Cancer)	IC50	21.8 μ M	
HCT116 (Colon Cancer)	IC50	18.5 μ M	
Kinase Inhibition	Kinase X	IC50	2.5 μ M
Kinase Y	IC50	> 50 μ M	
Kinase Z	IC50	12.1 μ M	

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of **N,2,4-Trimethylquinolin-7-amine** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

- **N,2,4-Trimethylquinolin-7-amine**
- Human cancer cell lines (e.g., A549, MCF-7, HCT116)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)

- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 1. Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 2. Trypsinize and resuspend cells in fresh media.
 3. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 1. Prepare a stock solution of **N,2,4-Trimethylquinolin-7-amine** in DMSO.
 2. Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
 3. Remove the media from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
 4. Incubate the plate for 48 hours at 37°C and 5% CO₂.
- MTT Assay:
 1. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[\[6\]](#)
 2. Carefully remove the media containing MTT.
 3. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

4. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 1. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 2. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **N,2,4-Trimethylquinolin-7-amine** against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[\[7\]](#)

Materials:

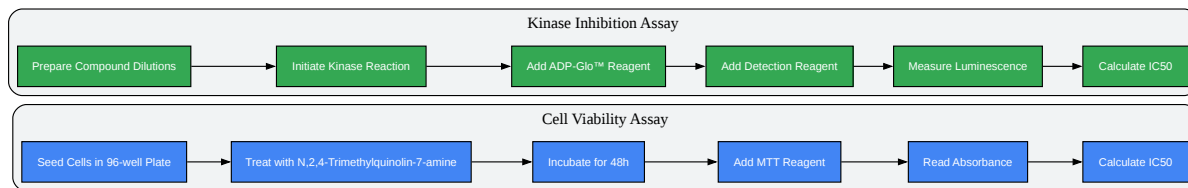
- **N,2,4-Trimethylquinolin-7-amine**
- Recombinant human kinase (e.g., Kinase X)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- White opaque 384-well plates
- Luminometer

Procedure:

- Assay Preparation:
 1. Prepare a stock solution of **N,2,4-Trimethylquinolin-7-amine** in DMSO.

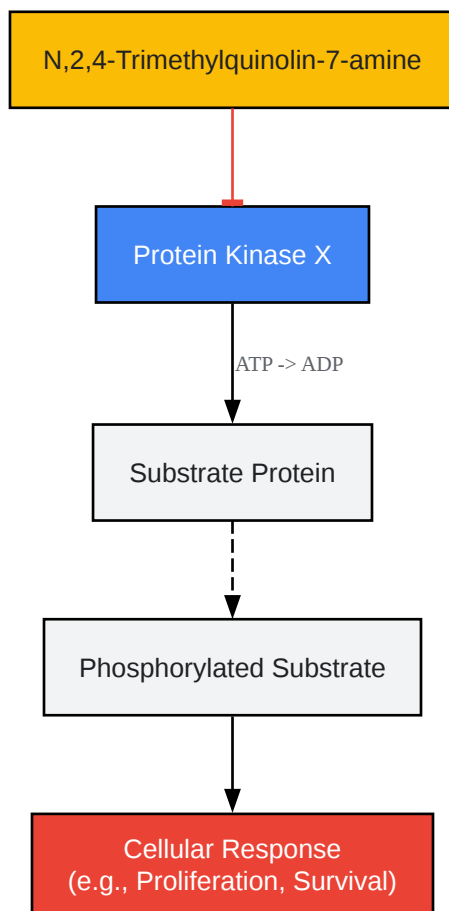
2. Perform serial dilutions of the compound in kinase assay buffer.
- Kinase Reaction:
 1. Add 2.5 μL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
 2. Add 2.5 μL of a solution containing the kinase and its substrate in kinase assay buffer.
 3. Initiate the kinase reaction by adding 5 μL of ATP solution.
 4. Incubate the plate at room temperature for 1 hour.
 - Signal Detection:
 1. Add 5 μL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 2. Add 10 μL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Data Measurement and Analysis:
 1. Measure the luminescence using a luminometer.
 2. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
 3. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations



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Caption: Experimental workflow for cell-based assays.



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Caption: Hypothesized signaling pathway inhibition.

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